1-[4-[3-(Hydroxymethyl)piperidin-1-yl]sulfonylphenyl]pyrrolidin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[4-[3-(Hydroxymethyl)piperidin-1-yl]sulfonylphenyl]pyrrolidin-2-one, commonly known as HPP-22, is a small molecule inhibitor that has gained attention in scientific research due to its potential therapeutic applications. HPP-22 has been shown to inhibit the activity of a specific protein kinase, which is involved in various cellular processes such as cell growth, proliferation, and differentiation. In
作用機序
HPP-22 inhibits the activity of a specific protein kinase known as glycogen synthase kinase-3 (GSK-3). GSK-3 is involved in various cellular processes such as cell growth, proliferation, and differentiation. By inhibiting GSK-3, HPP-22 disrupts these cellular processes, leading to the inhibition of cancer cell growth and proliferation and the improvement of cognitive function in neurological disorders.
Biochemical and physiological effects
HPP-22 has been shown to have various biochemical and physiological effects. In cancer cells, HPP-22 inhibits the activity of GSK-3, leading to the inhibition of cancer cell growth and proliferation. In animal models of Alzheimer's disease, HPP-22 has been shown to improve cognitive function and reduce inflammation. HPP-22 has also been shown to have anti-inflammatory effects in animal models of colitis.
実験室実験の利点と制限
One advantage of using HPP-22 in lab experiments is its specificity for GSK-3, which allows for the targeted inhibition of this protein kinase. Another advantage is its small size, which allows for easy penetration of cell membranes. However, one limitation of using HPP-22 in lab experiments is its low solubility in water, which can make it difficult to work with in aqueous solutions.
将来の方向性
There are several future directions for research on HPP-22. One direction is to further explore its potential therapeutic applications in cancer research and neurological disorders. Another direction is to develop more potent and selective inhibitors of GSK-3 based on the structure of HPP-22. Additionally, further research is needed to understand the long-term effects of HPP-22 on cellular processes and to optimize its pharmacokinetic properties for clinical use.
Conclusion
In conclusion, HPP-22 is a small molecule inhibitor that has gained attention in scientific research due to its potential therapeutic applications. Its specificity for GSK-3 and small size make it a promising candidate for targeted inhibition of this protein kinase. Further research is needed to fully understand its mechanism of action and potential therapeutic applications.
合成法
The synthesis of HPP-22 involves a multi-step process starting with the reaction of piperidine with 4-nitrobenzenesulfonyl chloride to form 4-nitrobenzenesulfonamide. The resulting compound is then reacted with 3-chloromethyl-5-methylisoxazole to form a sulfonamide isoxazole intermediate. The final step involves the reaction of the sulfonamide isoxazole intermediate with 2-pyrrolidinone to form HPP-22.
科学的研究の応用
HPP-22 has been studied in various scientific research applications, including cancer research and neurological disorders. In cancer research, HPP-22 has been shown to inhibit the growth and proliferation of cancer cells by targeting specific protein kinases involved in cancer cell signaling pathways. In neurological disorders, HPP-22 has been shown to improve cognitive function and reduce inflammation in animal models of Alzheimer's disease.
特性
IUPAC Name |
1-[4-[3-(hydroxymethyl)piperidin-1-yl]sulfonylphenyl]pyrrolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O4S/c19-12-13-3-1-9-17(11-13)23(21,22)15-7-5-14(6-8-15)18-10-2-4-16(18)20/h5-8,13,19H,1-4,9-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDUPFBAXONUEHN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)S(=O)(=O)C2=CC=C(C=C2)N3CCCC3=O)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-[3-(Hydroxymethyl)piperidin-1-yl]sulfonylphenyl]pyrrolidin-2-one |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。